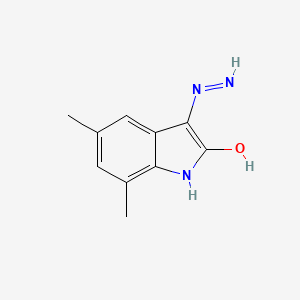
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) is a heterocyclic organic compound with a pyrimidinone core structure This compound is characterized by the presence of two methoxy groups at the 2 and 6 positions and a methyl group at the 5 position of the pyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,6-dimethoxypyrimidine and methylating agents.
Methylation: The methylation of 2,6-dimethoxypyrimidine is carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidinone ring. This step may involve the use of a strong acid catalyst such as sulfuric acid or a Lewis acid like aluminum chloride.
Industrial Production Methods
Industrial production of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrimidinone analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidinone derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-ethyl
- 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-propyl
- 4(1H)-Pyrimidinone, 2,6-dimethoxy-5-butyl
Uniqueness
4(1H)-Pyrimidinone, 2,6-dimethoxy-5-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
52280-99-6 |
|---|---|
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2,4-dimethoxy-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(10)8-7(12-3)9-6(4)11-2/h1-3H3,(H,8,9,10) |
Clé InChI |
WSKLRHZAIHGLDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(NC1=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Hydroxy-9-methoxy-4,5-dihydropyrrolo[3,2,1-de]phenanthridin-6-ium-2-olate](/img/structure/B13107564.png)
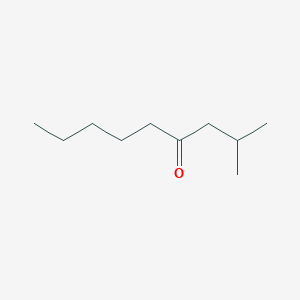
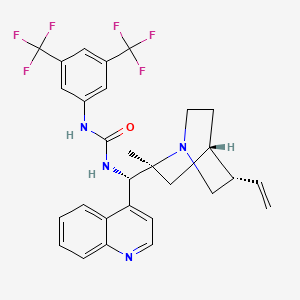
![3,7-Dimethyl-[1,2,4]triazino[4,3-b][1,2,4]triazepine-4,9(1H,8H)-dione](/img/structure/B13107572.png)

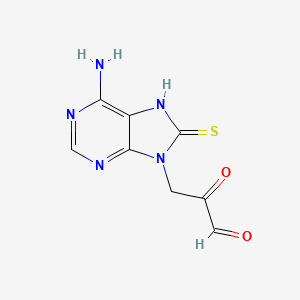
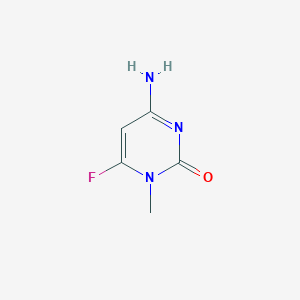
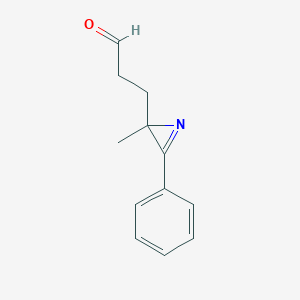

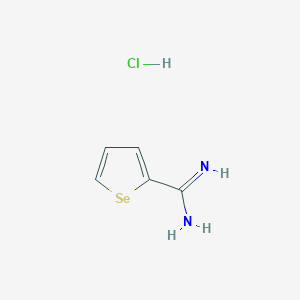
![2,4,9,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13107619.png)
